

In-Depth Technical Guide: trans-N-Boc-1,4-cyclohexanediamine Hydrochloride

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Compound of Interest

Compound Name: *trans-N-Boc-1,4-cyclohexanediamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its rigid cyclohexane core imparts a defined three-dimensional geometry, while the orthogonally protected diamine functionalities allow for selective chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups enables regioselective reactions, making it an ideal intermediate for the synthesis of complex molecules with specific stereochemistry. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various synthetic transformations.^{[1][2]} This guide provides a comprehensive overview of its structure, properties, and key experimental applications.

Structure and Properties

The chemical structure of **trans-N-Boc-1,4-cyclohexanediamine hydrochloride** consists of a cyclohexane ring with two amino groups in a trans configuration at the 1 and 4 positions. One amine is protected with a Boc group, and the other is protonated as a hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while data for the hydrochloride salt is provided where available, some properties are reported for the corresponding free base (trans-N-Boc-1,4-cyclohexanediamine).

Property	Value	Source(s)
IUPAC Name	tert-butyl (trans-4-aminocyclohexyl)carbamate hydrochloride	N/A
CAS Number	946002-43-3	[1]
Molecular Formula	C ₁₁ H ₂₃ ClN ₂ O ₂	[1][2]
Molecular Weight	250.77 g/mol	[1][2]
Appearance	White solid	[3]
Melting Point	Data not available for hydrochloride salt. Free base: Not specified.	[4]
Boiling Point (Predicted)	322.1 ± 31.0 °C at 760 mmHg (for free base)	[4][5]
Solubility	Hydrochloride form enhances solubility.[1][2] Slightly soluble in water (for free base).[5]	N/A
pKa (Predicted)	12.44 ± 0.40 (for free base)	[5]
Purity	Typically >95%	[1][4]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of **trans-N-Boc-1,4-cyclohexanediamine hydrochloride**. While a complete set of spectra for the hydrochloride is not publicly available, data for the free base provides a close reference.

¹H NMR (400 MHz, CDCl₃) of trans-N-Boc-1,4-cyclohexanediamine (Free Base):[6]

- δ 4.35 (brs, 1H)
- δ 3.39 (brs, 1H)
- δ 2.67-2.62 (m, 1H)

Note: The spectrum of the hydrochloride salt would likely show shifts in the signals corresponding to the protons near the amino groups due to the presence of the positive charge.

Synthesis and Reactions

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is typically synthesized from its parent diamine. Its subsequent use in synthesis primarily involves reactions at the free amino group or deprotection of the Boc-protected amine.

Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base)

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (3.6 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.[6]
- Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in MeOH.[6]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]
- Work-up:
 - Monitor the reaction completion by Thin Layer Chromatography (TLC) (Mobile phase: 5:95 MeOH/DCM).[6]
 - Once complete, evaporate the volatiles under reduced pressure.[6]
 - Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).[6]

- Wash the combined organic layers with brine solution (50 mL).[6]
- Dry the organic layer over sodium sulphate and concentrate to afford the product.[6]
- Yield: Approximately 86%.[6]

Logical Workflow for Synthesis:

Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base).

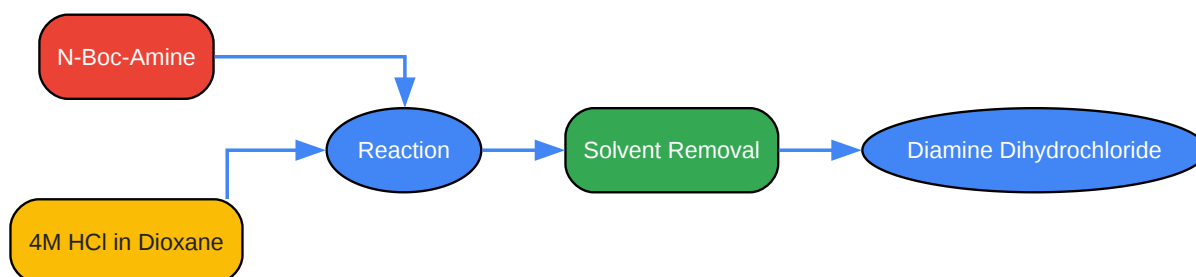
Boc Deprotection

The removal of the Boc protecting group is a common subsequent step, typically achieved under acidic conditions to liberate the free amine.

General Experimental Protocol (using HCl in Dioxane):

- Reaction Setup: Dissolve the N-Boc protected amine in dioxane.[7]
- Addition of Acid: Add a solution of 4M HCl in dioxane to the reaction mixture. The reaction is typically stirred at room temperature.[7][8]
- Reaction Time: The reaction time can vary from 30 minutes to several hours, and progress should be monitored by TLC or LC-MS.[8]
- Work-up:
 - Upon completion, the solvent is typically removed in vacuo.[7]
 - The resulting hydrochloride salt of the diamine can often be used without further purification or can be triturated with a suitable solvent like ethyl acetate to yield a solid product.[7]

Logical Workflow for Boc Deprotection:



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General workflow for Boc deprotection using HCl in dioxane.

Amide Coupling

The free amino group of **trans-N-Boc-1,4-cyclohexanediamine hydrochloride** is readily available for nucleophilic attack, making it a suitable partner in amide bond formation with carboxylic acids, often facilitated by coupling agents like EDC.

General Experimental Protocol (EDC Coupling):

- **Activation of Carboxylic Acid:** In a suitable solvent (e.g., DMF or DCM), dissolve the carboxylic acid, EDC (1-1.5 eq), and optionally HOBt (1 eq). Stir the mixture at 0 °C for a short period to form the active ester.
- **Amine Addition:** Add the **trans-N-Boc-1,4-cyclohexanediamine hydrochloride** and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
- **Work-up:**
 - The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove the coupling byproducts and unreacted starting materials.
 - The organic layer is then dried and concentrated.

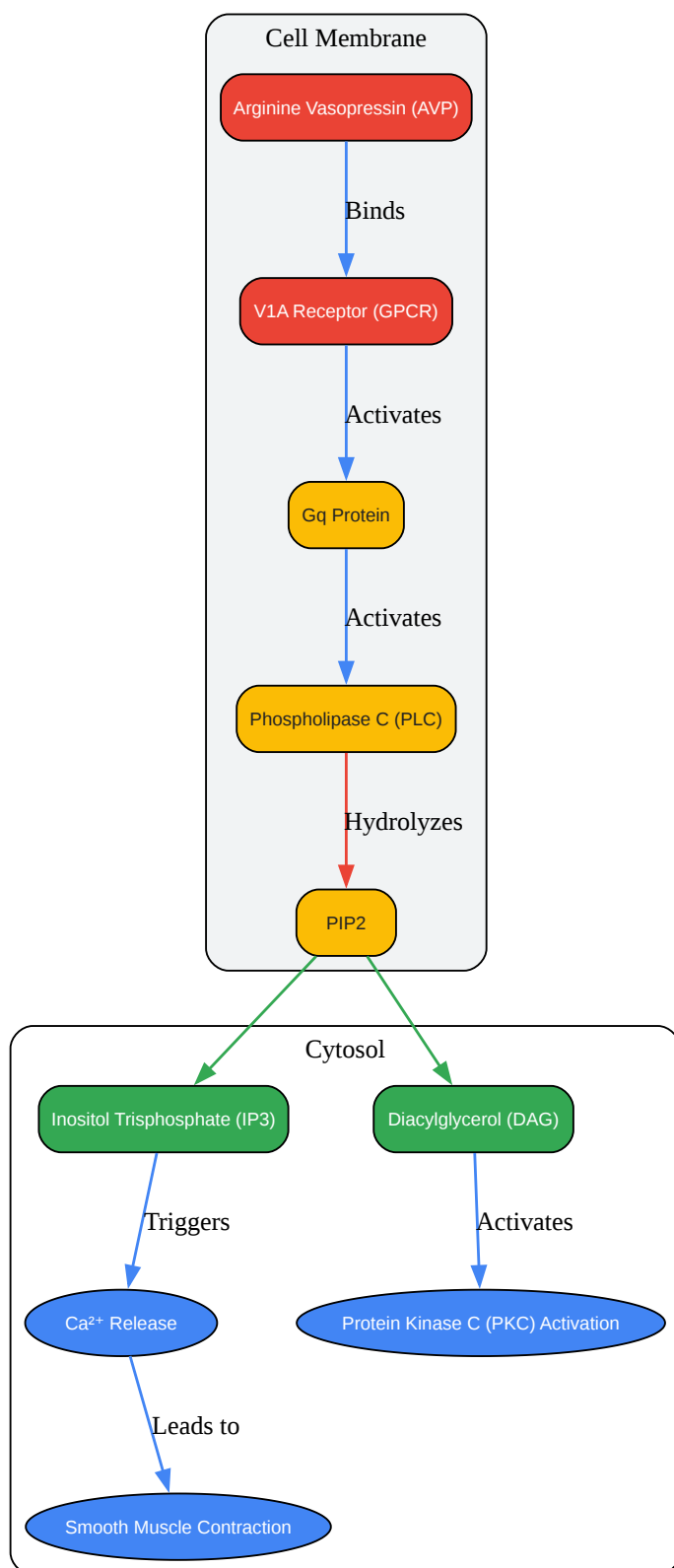
- The crude product can be purified by column chromatography.

Applications in Drug Development

trans-N-Boc-1,4-cyclohexanediamine is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its defined stereochemistry is crucial for achieving specific interactions with biological targets. One notable application is in the preparation of selective V1A receptor antagonists.^[9]

V1A Receptor Signaling Pathway

The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in regulating blood pressure and social behavior.^{[1][10]} Antagonists of this receptor are investigated for various therapeutic applications. The signaling cascade initiated by the activation of the V1A receptor is outlined below.



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Simplified V1A receptor signaling pathway.[1]

Safety and Handling

While a specific safety data sheet for **trans-N-Boc-1,4-cyclohexanediamine hydrochloride** is not readily available, information for the parent compound, trans-1,4-diaminocyclohexane, and general handling procedures for similar chemicals should be followed.

- Hazards: The parent diamine is harmful if swallowed and causes severe skin burns and eye damage.[11] The N-Boc protected form is generally less hazardous, but appropriate personal protective equipment should always be used.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[4]
- Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place, typically at room temperature, under an inert atmosphere. [1][2]

Conclusion

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a versatile and valuable reagent for organic synthesis, particularly in the development of new therapeutics. Its well-defined stereochemistry and the presence of an orthogonally protected diamine system provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthetic accessibility, and reactivity is crucial for its effective application in research and development.

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